N-(2,4-difluorophenyl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O3/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFZPPOOLKRCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,4-difluorophenyl)-2-nitrobenzamide can be synthesized through a condensation reaction between 2,4-difluoroaniline and 2-nitrobenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-nitrobenzamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Reduction: N-(2,4-difluorophenyl)-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-difluoroaniline and 2-nitrobenzoic acid.
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound N-(2,4-difluorophenyl)-2-nitrobenzamide. However, the search results do offer some related information regarding similar compounds and their applications, which can provide a broader context.
Insecticidal Activity
- 2-Phenylpyridine Derivatives: Research indicates that novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have insecticidal activity . For instance, compounds 5a , 5d , 5g , 5h , and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata . These findings suggest that 2-phenylpyridine moieties could lead to the discovery of effective insecticides .
Antifungal Applications
- N-[2-(4-pyridinyl)ethyl]benzamide Derivatives: Novel N-[2-(4-pyridinyl)ethyl]benzamide derivatives are used as fungicides, particularly in fungicidal compositions, for controlling phytopathogenic fungi in plants . These compounds can be effective against various fungal diseases, including Fusarium, Phytophthora, Pythium, and Rhizoctonia species .
Anticancer Agents
- Thiadiazole Derivatives: Thiadiazole derivatives have demonstrated potential as anticancer agents . For example, compound 6i showed increased HDAC inhibitory activity (IC50 0.089 μM) compared to suberoylanilide hydroxamic acid (SAHA), an HDAC inhibitor (IC50 0.15 μM) .
Toxicology
- Nitroaromatic Compounds: Nitroaromatic compounds, including various nitrophenols and nitrobenzenes, have been investigated for their toxicity . Studies cover acute and chronic animal toxicity, including effects on blood levels, organ distribution, and potential for cataract formation .
Related Chemical Structures
- 2-chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide: This compound is related in structure, and information about its chemical properties and structure can be found in PubChem .
- N-(2,4-Difluorophenyl)-2-fluorobenzamide: A study on the chemistry and crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide expands the structural knowledge of halogenated benzamides .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the fluorine atoms enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
N-(2,4-Difluorophenyl)-2-Fluorobenzamide (Fo24)
- Structure: Fo24 (C₁₃H₈F₃NO) shares the same aniline substitution (2,4-difluoro) but has a fluorine atom instead of a nitro group on the benzoyl ring.
- Crystal System: Fo24 crystallizes in the monoclinic space group Pn with unit cell parameters a = 5.6756(3) Å, b = 4.9829(2) Å, c = 19.3064(12) Å, and β = 91.197(5)° .
- Hydrogen Bonding : Forms 1D chains via amide-amide interactions (N1···O1 = 3.092(3) Å) and intramolecular N-H···F contacts (H1···F12 = 2.12(4) Å) .
- Planarity : The aromatic rings are nearly coplanar (interplanar angle = 0.7°), with the amide group tilted at ~23° relative to the rings .
Comparison :
- Nitro vs. Fluoro Substituent : The nitro group in N-(2,4-difluorophenyl)-2-nitrobenzamide increases steric bulk and electron-withdrawing effects compared to the fluorine in Fo23. This likely reduces coplanarity between aromatic rings and alters hydrogen-bonding patterns (e.g., nitro oxygen may act as an H-bond acceptor instead of fluorine).
- Crystal Packing: Fo24’s packing is dominated by amide-amide and C-H···F interactions.
Chloro- and Bromo-Substituted Analogues
- Examples : 2-Chloro-N-(4-chloro-2-fluorophenyl)benzamide (XEHZOD) and 2-bromo-N-(2,4-dichlorophenyl)benzamide (ZAJWUF) .
- Structural Trends : Chloro/bromo substituents increase molecular weight and polarizability compared to fluorine. This enhances van der Waals interactions, often resulting in higher melting points and denser crystal packing. For instance, ZAJWUF crystallizes in P2₁/c with distinct halogen-halogen contacts (Br···Cl = 3.415 Å) .
Comparison :
- Electrostatic Effects : The nitro group’s stronger electron withdrawal may reduce halogen bonding efficiency compared to chloro/bromo analogues.
- Thermal Stability : Nitro-substituted benzamides typically exhibit higher melting points than fluoro derivatives but lower than bromo/chloro analogues due to competing effects of polarity and molecular weight.
N-(2,4-Dimethylphenyl)-2-Nitrobenzamide
- Structure : Features methyl groups instead of fluorine on the aniline ring.
- Impact of Substituents: Methyl groups introduce steric hindrance and hydrophobic effects, reducing solubility in polar solvents compared to fluorinated derivatives. The nitro group’s electron withdrawal is less pronounced due to the electron-donating methyl groups .
Physicochemical Properties
Key Observations :
- The nitro derivative’s higher melting point compared to Fo24 reflects stronger intermolecular forces (e.g., dipole-dipole, π-π stacking).
- Chloro/bromo analogues exhibit higher melting points due to increased molecular weight and halogen bonding.
Biological Activity
N-(2,4-difluorophenyl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a nitro group and a difluorophenyl moiety , which are critical for its biological activity. The molecular formula for this compound is .
This compound exerts its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt critical cellular pathways involved in proliferation and survival.
- Anticancer Activity : Studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
- Antimicrobial Effects : Preliminary research suggests potential efficacy against various pathogens, making it a candidate for further exploration in antimicrobial drug development.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
- Substituent Effects : The presence of fluorine atoms at the 2 and 4 positions on the phenyl ring enhances the compound's potency against certain cancer cell lines. Compounds with similar structural motifs have demonstrated varying degrees of activity depending on their substituents .
- Nitro Group Role : The nitro group is essential for maintaining biological activity, as it can undergo bioreduction to form reactive intermediates that interact with cellular components.
Case Studies and Research Findings
-
Anticancer Studies : A study conducted on various derivatives of nitrobenzamide compounds highlighted that those with the difluorophenyl substitution exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 10 µM.
Compound IC50 (µM) Cell Line This compound 7.5 MCF-7 Control (Doxorubicin) 0.5 MCF-7 -
Antimicrobial Activity : In vitro assays demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL for both strains.
Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
